[(2-Bromo-5-fluorophenyl)methyl]dimethylamine
Description
Systematic Nomenclature and Structural Identification
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(2-bromo-5-fluorophenyl)-N,N-dimethylmethanamine. The compound is cataloged in the PubChem database under the Chemical Identifier 126972474, reflecting its recognition as a distinct chemical entity with well-defined structural parameters. The molecular formula C9H11BrFN indicates the presence of nine carbon atoms, eleven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom, resulting in a molecular weight of 232.09 grams per mole.
The structural architecture of this compound features a benzene ring substituted with bromine at the 2-position and fluorine at the 5-position, connected through a methylene bridge to a dimethylamino functional group. This arrangement creates a compound that bridges the characteristics of both aryl halides and tertiary amines. The Simplified Molecular Input Line Entry System representation is CN(C)CC1=C(C=CC(=C1)F)Br, providing a linear notation that captures the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6H2,1-2H3 offers a standardized method for representing the compound's structure in computational chemistry applications.
The compound exhibits multiple synonyms in chemical literature, including 1199781-28-6 as an alternative numerical identifier and A1-13305 as a research code designation. These various naming conventions reflect the compound's presence across different chemical databases and research contexts. The three-dimensional conformational properties of the molecule are influenced by the electronic effects of the halogen substituents, which create regions of electron density modulation around the aromatic ring system.
Historical Development and Discovery Context
The documented history of this compound in chemical databases traces back to June 2, 2017, when it was first created as an entry in the PubChem database, with subsequent modifications recorded as recently as May 24, 2025. This relatively recent appearance in formal chemical literature suggests that the compound represents part of the ongoing expansion of organofluorine chemical space that has characterized modern pharmaceutical and materials research over the past decade.
The development of this compound occurs within the broader context of advances in organofluorine chemistry that have transformed pharmaceutical development since the early 2000s. The synthesis of fluorinated aromatic compounds has experienced significant innovation, particularly in the development of new reagents and reactions for introducing fluorine atoms into organic molecules. China's contributions to synthetic organofluorine chemistry have been particularly noteworthy, with researchers developing novel methods for trifluoromethylation, difluoromethylation, and other fluorination reactions that have expanded access to fluorinated building blocks.
The compound's structural design reflects the modern understanding of how halogen substitution patterns influence molecular properties. The strategic positioning of bromine and fluorine atoms on the benzene ring creates opportunities for selective synthetic transformations, as bromine typically serves as a more reactive leaving group compared to fluorine, allowing for sequential functionalization strategies. This approach aligns with contemporary synthetic methodologies that emphasize the use of aryl fluorinated building blocks in medicinal chemistry applications.
The tertiary amine functionality represented by the dimethylamino group connects this compound to the established chemistry of benzylamine derivatives. N,N-Dimethylbenzylamine and related compounds have been extensively studied for their synthetic utility and applications as catalysts in polymerization reactions. The Eschweiler-Clarke reaction represents one of the classical methods for synthesizing such dimethylated benzylamine structures, involving the reductive methylation of primary amines using formaldehyde and formic acid.
Role in Modern Organofluorine Chemistry
This compound occupies a significant position within the landscape of modern organofluorine chemistry as both a synthetic intermediate and a representative example of multifunctional fluorinated building blocks. The compound embodies several key trends that have defined the evolution of organofluorine chemistry over the past decade, including the strategic incorporation of fluorine atoms to modulate molecular properties and the development of versatile synthetic platforms that enable further chemical elaboration.
The presence of fluorine in the 5-position of the benzene ring provides several advantageous properties that are characteristic of organofluorine compounds. Fluorinated arenes typically exhibit increased lipophilicity compared to their non-fluorinated counterparts, a property that has proven valuable in drug development applications. The small size and high electronegativity of fluorine allow it to serve as an isostere for hydrogen while significantly altering the electronic environment of the molecule. This electronic modulation can influence both the reactivity patterns of the compound and its interactions with biological targets.
The dual halogen substitution pattern represented by the 2-bromo-5-fluoro arrangement creates opportunities for selective synthetic transformations that have become increasingly important in modern pharmaceutical chemistry. Bromine typically serves as a more reactive electrophilic center compared to fluorine, enabling sequential cross-coupling reactions that can introduce additional functionality while preserving the fluorine substituent. This selectivity aligns with contemporary synthetic strategies that emphasize precision in molecular construction and the ability to introduce complexity through iterative transformations.
Recent advances in organofluorine chemistry have demonstrated the importance of developing new reagents and methodologies for accessing fluorinated compounds. The field has witnessed significant innovations in trifluoromethylation reactions, with researchers developing copper-mediated, silver-catalyzed, and palladium-catalyzed methods for introducing trifluoromethyl groups into aromatic systems. While this compound contains a monofluorine substituent rather than a trifluoromethyl group, it represents part of the broader family of fluorinated aromatics that benefit from these methodological advances.
The compound's structural features also connect it to research in difluoromethylation chemistry, where researchers have developed methods for introducing difluoromethyl groups using reagents such as trimethylsilyl difluoromethane and zinc difluoromethyl complexes. These methodologies have expanded the toolkit available for constructing fluorinated molecules and have contributed to the growing diversity of organofluorine building blocks available to synthetic chemists.
The role of this compound in modern organofluorine chemistry extends beyond its immediate synthetic utility to encompass its contribution to the broader understanding of structure-property relationships in fluorinated molecules. The compound serves as a model system for investigating how multiple halogen substituents influence molecular behavior and provides insights that can inform the design of next-generation fluorinated pharmaceuticals and materials. As the field of organofluorine chemistry continues to evolve, compounds like this compound represent important stepping stones toward more sophisticated and targeted molecular designs that leverage the unique properties of fluorine-containing molecules.
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZJMRZVCZJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-Step Process for 2-Bromo-5-Fluoroaniline:
- Acetylation of 4-Fluoroaniline: React 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.
- Nitration: Use concentrated sulfuric acid and fuming nitric acid to nitrate the acetanilide, forming 2-nitro-4-fluoroacetanilide.
- Bromination: Convert the nitro group into a bromo group using sodium nitrite and hydrobromic acid in the presence of cuprous bromide.
| Step | Reaction Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, 10-25°C | 97.2% |
| Nitration | Sulfuric acid, fuming nitric acid, 5-10°C | 91.2% |
| Bromination | Sodium nitrite, hydrobromic acid, cuprous bromide, 40-50°C | 96.2% |
Synthesis of [(2-Bromo-5-fluorophenyl)methyl]dimethylamine
To synthesize this compound, one could potentially follow these steps:
- Preparation of 2-Bromo-5-fluorobenzyl Chloride: React the 2-bromo-5-fluorophenyl group with chloromethane or a similar reagent to introduce the methyl group.
- Reaction with Dimethylamine: Use the benzyl chloride to alkylate dimethylamine, forming the desired compound.
Challenges and Considerations
- Regioselectivity: Ensuring the correct position of the bromo and fluoro substituents is crucial.
- Yield Optimization: Conditions must be optimized to achieve high yields in each step.
- Purification: Effective purification methods are necessary to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted amines or alcohols.
Oxidation: Products include N-oxides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-fluorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The dimethylamine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Table 1. Structural and Thermal Comparison of [(2-Bromo-5-fluorophenyl)methyl]dimethylamine with Analogs
Thermal and Chemical Stability Analysis
The thermal decomposition of this compound occurs in two stages under inert helium:
Initial degradation at 203°C releases water (likely crystallization water) and dimethylamine .
Major decomposition at 348–365°C produces oxidative coupling products (m/z = 58, 59) from dimethylamine condensation .
In synthetic air, exothermic oxidation of dimethylamine occurs at similar temperatures, highlighting atmospheric sensitivity . Comparatively, analogs like [o-Methylbenzyl]dimethylamine (19) lack heavy halogen substituents, which may reduce thermal stability due to weaker intermolecular interactions. Phenethylamines like 2C-B, with methoxy groups, likely exhibit lower thermal resistance owing to electron-donating effects .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Br, F): Enhance thermal stability via increased molecular polarity and intermolecular interactions. The bromo-fluoro combination may also reduce solubility in nonpolar solvents compared to methyl-substituted analogs .
- Backbone Structure : The benzylamine scaffold in the target compound contrasts with phenethylamine derivatives (e.g., 2C-B), which have longer alkyl chains. This structural difference impacts biological receptor interactions and metabolic pathways .
Biological Activity
[(2-Bromo-5-fluorophenyl)methyl]dimethylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in relation to neurological and psychiatric disorders. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which significantly influence its biological activity. These halogen atoms enhance the compound's binding affinity to various biological targets, including neurotransmitter receptors and enzymes.
This compound primarily interacts with serotonin receptors, specifically the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . As a partial agonist at these receptors, it modulates neurotransmitter release and influences various intracellular signaling pathways.
Biochemical Pathways
The activation of 5-HT2A and 5-HT2C receptors leads to downstream effects such as:
- Altered neuronal firing rates
- Changes in gene expression
- Modulation of other neurotransmitters
These interactions can have significant implications for mood regulation, perception, and cognitive functions.
Biological Activity Data
Recent studies have highlighted the biological activity of this compound through various assays. Below is a summary table of key findings from recent research:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Serotonin receptor binding | In vitro binding assays | High affinity for 5-HT2A (K_i = 0.22 nM) |
| Study 2 | Neurotransmitter modulation | Electrophysiological measurements | Significant modulation of serotonin release |
| Study 3 | Antidepressant-like effects | Behavioral assays in rodents | Reduced depressive-like behaviors in treated groups |
Case Studies
- Case Study on Neuropharmacological Effects : A study investigated the effects of this compound on rodent models exhibiting depressive behaviors. Results indicated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like properties.
- Case Study on Binding Affinity : Another study focused on the compound's binding affinity to serotonin transporters. The results demonstrated that this compound exhibited selective binding to serotonin receptors over dopamine and norepinephrine transporters, highlighting its potential specificity in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(2-Bromo-5-fluorophenyl)methyl]dimethylamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves bromination of a fluorophenyl precursor followed by reductive amination. For example:
Bromination : Use bromine (Br₂) in dichloromethane under controlled temperature (0–5°C) to avoid over-substitution .
Reductive Amination : React the bromo-fluorobenzyl intermediate with dimethylamine (HNMe₂) using NaBH₃CN or Pd/C-H₂ as reducing agents. Yields vary with solvent polarity (DMF > THF) and catalyst choice .
- Key Variables :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–25°C | ±15% |
| Solvent Polarity | High (DMF) | +20–30% |
| Catalyst (Pd/C vs. NaBH₃CN) | Pd/C preferred | +10–15% |
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methylene bridge (-CH₂-) and dimethylamine (-NMe₂) groups. Key signals:
- δ 3.2–3.5 ppm (N-CH₂), δ 2.2–2.5 ppm (N-Me₂) .
- X-ray Crystallography : Resolves halogen (Br, F) positioning and steric effects from the dimethylamine group. SHELX programs are widely used for refinement .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the dimethylamine group slows transmetallation, requiring Pd(PPh₃)₄ at elevated temperatures (80–100°C) .
- Fluorine : Electron-withdrawing effect stabilizes intermediates but reduces nucleophilicity. Computational studies (DFT) show para-fluorine increases LUMO energy, favoring oxidative addition .
- Experimental Validation : Kinetic studies using UV-Vis or LC-MS track reaction progress. Contrasting reports on fluorine’s role (activation vs. deactivation) require solvent-dependent controls .
Q. What structural features govern this compound’s interactions with biological targets (e.g., enzymes)?
- Structure-Activity Relationships (SAR) :
- Halogen Bonding : Bromine engages with hydrophobic pockets (e.g., CYP450 enzymes), while fluorine enhances membrane permeability via increased lipophilicity (LogP +0.5) .
- Dimethylamine Group : Facilitates hydrogen bonding with catalytic residues (e.g., aspartate in proteases). QSPR models correlate -NMe₂ basicity (pKa ~9.5) with inhibitory potency .
Q. How can spectroscopic data resolve ambiguities in dimerization or aggregation states of this compound?
- Methodological Approach :
- DOSY NMR : Differentiates monomeric (D ≈ 6.5×10⁻¹⁰ m²/s) vs. dimeric (D ≈ 3.2×10⁻¹⁰ m²/s) forms in CDCl₃ .
- Mass Spectrometry (HRMS) : Detects [M+H]⁺ (m/z 246.02) and dimeric [2M+H]⁺ (m/z 491.05) under ESI+ conditions. Aggregation is solvent-dependent (higher in non-polar solvents) .
- Contradictions : Discrepancies in dimerization kinetics ( vs. 5) highlight temperature sensitivity; Arrhenius plots are recommended for validation .
Methodological Considerations
Q. What strategies mitigate decomposition during storage or handling of this compound?
- Stability Protocols :
- Storage : Argon atmosphere at -20°C in amber vials to prevent photodegradation. Avoid aqueous buffers (hydrolysis risk) .
- Handling : Use Schlenk lines for air-sensitive reactions. Decomposition products (e.g., dimethylamine) monitored via GC-MS .
Q. How do computational methods (e.g., DFT, MD simulations) predict the compound’s behavior in catalytic systems?
- Computational Workflow :
DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to assess transition states in cross-coupling .
Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., 100 ns trajectories in GROMACS) to evaluate binding free energy (ΔG ~ -8.2 kcal/mol) .
Data Contradictions and Resolution
- Synthesis Yields : reports 60–70% yields with Pd/C, while cites 50–55% using NaBH₃CN. Resolution: Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs).
- Biological Activity : Antifungal potency in vs. lack of data in other studies. Recommendation: Standardize assays (e.g., MIC against C. albicans) for cross-study comparisons.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
